molecular formula C6H10N6O B1669748 Dacarbazine CAS No. 4342-03-4

Dacarbazine

Cat. No. B1669748
CAS RN: 4342-03-4
M. Wt: 182.18 g/mol
InChI Key: FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Description

Dacarbazine, also known as DTIC, is an anticancer agent . It is a colorless to ivory-colored solid which is light sensitive . Each vial contains 200 mg of dacarbazine (the active ingredient), anhydrous citric acid, and mannitol . Dacarbazine is reconstituted and administered intravenously . It is used to treat cancer of the lymph system and malignant melanoma .


Synthesis Analysis

Dacarbazine is a photosensitive drug . It has been encapsulated in lipid polymer hybrid nanoparticles (LPHNs) to enhance its efficacy against skin cancer and minimize its systemic side effects . The LPHNs were prepared using an emulsification solvent evaporation method . In another study, dacarbazine was loaded into star-shaped block polymers nanoparticles (NPs) based on Cholic acid-poly(lactide-co-glycolide)-b-polyethylene glycol (CA-PLGA-b-PEG) for encapsulation and targeted therapy of malignant melanoma .


Molecular Structure Analysis

The molecular formula of dacarbazine is C6H10N6O . It has a molecular weight of 182.19 . The structure of dacarbazine includes a 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide .


Chemical Reactions Analysis

Dacarbazine is a photosensitive drug . Its photo-degradation reaction was monitored at different pH media (between 2 and 12) . The presence of major photoproduct (2-azahypoxanthine) was confirmed .

Scientific Research Applications

Nanoemulsion Formulations Enhance Efficacy

A study by Kakumanu et al. (2011) demonstrated that a nanoemulsion formulation of dacarbazine significantly reduced tumor size in a xenograft mouse epidermoid carcinoma model compared to a traditional dacarbazine suspension. This increased efficacy was attributed to factors such as reduced particle size and greater stability of the drug in the nanoemulsion form (Kakumanu et al., 2011).

Dacarbazine-Loaded Nanoparticles for Melanoma Treatment

Liu et al. (2017) developed hollow mesoporous silica nanoparticles for the encapsulation and targeted release of dacarbazine, enhancing its efficacy against melanoma. This study provides insights into potential applications for multifunctional nanomedicines in melanoma treatment (Liu et al., 2017).

Enhancing Antimetastatic Melanoma Response

In research by Hadoux et al. (2014), the effectiveness of temozolomide, an oral alternative to dacarbazine, was investigated in patients with metastatic pheochromocytoma or paraganglioma. This study highlighted the potential of temozolomide, particularly in patients with SDHB mutations (Hadoux et al., 2014).

Nanocarriers for Improved Drug Delivery

Almousallam et al. (2015) focused on developing nanostructured lipid carriers for dacarbazine delivery. Their findings suggested that these carriers could improve the therapeutic profile of dacarbazine by enhancing drug solubility and prolonging drug release (Almousallam et al., 2015).

Genotoxic Effects of Dacarbazine

Khan et al. (2010) conducted an in vitro study to assess the genotoxic effects of dacarbazine on human lymphocytes. Their results indicated that dacarbazine was a potent inducer of genotoxic damage, offering insights into its mechanism of action (Khan et al., 2010).

Dacarbazine-Based Chemotherapy in Metastatic Melanoma

Serrone et al. (2000) reviewed the role of dacarbazine in metastatic melanoma, exploring its efficacy as a single agent and in combination with other drugs. This comprehensive overview highlighted the importance of dacarbazine in melanoma treatment over three decades (Serrone et al., 2000).

Dacarbazine in Pancreatic Islet Cell Carcinoma

Ramanathan et al. (2001) conducted a phase II trial of dacarbazine in advanced pancreatic islet cell carcinoma. Their findings indicated that dacarbazine was active in treating this form of cancer, especially in patients without prior chemotherapy (Ramanathan et al., 2001).

Safety And Hazards

Dacarbazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause cancer and is harmful in contact with skin or if inhaled . Dacarbazine is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Future Directions

Dacarbazine is being studied in the treatment of other types of cancer . For example, it is being investigated in combination therapies for malignant melanoma . Understanding the molecular landscapes and immune microenvironment of melanoma will help optimize these combinatory strategies .

properties

IUPAC Name

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide
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InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+
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InChI Key

FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N
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Isomeric SMILES

CN(C)/N=N/C1=C(NC=N1)C(=O)N
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Molecular Formula

C6H10N6O
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Molecular Weight

182.18 g/mol
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Physical Description

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp)
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Mechanism of Action

The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific., Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... .
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Product Name

Dacarbazine

Color/Form

IVORY MICROCRYSTALINE SUBSTANCE

CAS RN

4342-03-4
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Record name Dacarbazine [USAN:USP:INN:BAN:JAN]
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Melting Point

482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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